Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Description
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 72054-60-5 or 259654-73-4) is a thiazole-based compound with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol. It features a 2-amino-5-methyl-substituted thiazole ring linked to a methyl acetate group at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for antibiotics and enzyme inhibitors. Its structural uniqueness lies in the combination of the electron-rich thiazole core, the nucleophilic amino group, and the ester functionality, enabling diverse reactivity in heterocyclic chemistry.
Properties
IUPAC Name |
methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTGLNPZNUZMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377025 | |
| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259654-73-4 | |
| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a derivative of thiazole. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs). .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities.
Biochemical Analysis
Biochemical Properties
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi. It interacts with enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell walls and subsequent cell death. Additionally, this compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. Furthermore, it can affect the expression of genes involved in inflammation and immune response, suggesting its potential as an anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering downstream signaling pathways that regulate cellular functions. It can also inhibit the activity of enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation can impact experimental outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism. Additionally, this compound can affect the levels of metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation. These effects on metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for determining the compound’s bioavailability and efficacy in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These subcellular localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS Number: 259654-73-4) is a thiazole-based compound known for its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry.
This compound has the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol. It has a melting point range of 111–113 °C and is classified as an irritant .
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| Melting Point | 111–113 °C |
| CAS Number | 259654-73-4 |
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with acetic acid derivatives. This process can be optimized through various methods, including microwave-assisted synthesis and conventional heating techniques, which improve yield and purity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that compounds containing thiazole moieties can display potent antibacterial activity against pathogens like Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Anticancer Activity
Thiazole compounds are also recognized for their anticancer potential. This compound has been tested against several cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, one study reported an IC50 value of approximately 105.6 µM for MCF7 cells .
Antioxidant Activity
The antioxidant properties of thiazole derivatives are noteworthy. Compounds similar to this compound have shown significant antiradical activity in various assays, suggesting their potential as therapeutic agents in oxidative stress-related conditions .
Structure Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the thiazole ring is crucial for its biological efficacy. Modifications at different positions on the thiazole ring can enhance or diminish activity, highlighting the importance of SAR studies in drug design.
Case Studies
- Anticancer Evaluation : In a study assessing multiple thiazole derivatives, this compound was found to have comparable cytotoxicity to established chemotherapeutics like gefitinib against A549 cells, indicating its potential as a lead compound for further development .
- Antimicrobial Studies : Another investigation compared the antimicrobial efficacy of various thiazole derivatives, revealing that this compound exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values supporting its use in treating infections caused by these pathogens .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antioxidant Activity : Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate derivatives have shown significant radical scavenging potential, indicating their role as antioxidants. Studies have demonstrated their efficacy against free radicals through various assays such as DPPH and superoxide radical scavenging .
- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. It has shown effectiveness against several pathogenic strains, suggesting its potential as an antimicrobial agent .
- Antiviral Activity : Research indicates that this compound possesses anti-HIV properties, contributing to the development of antiviral therapies .
Synthesis and Structure–Activity Relationship Studies
The synthesis of this compound can be achieved through various methods involving thiazole derivatives. Structure–activity relationship (SAR) studies have been crucial in identifying the pharmacological potential of this compound by exploring modifications that enhance its biological activity .
Case Studies
- Antioxidant Potential : A study synthesized a series of derivatives based on this compound and evaluated their antioxidant activity. Compounds with electron-donating substituents showed enhanced radical scavenging effects, highlighting the importance of structural modifications in improving efficacy .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth in vitro, suggesting its potential application in treating infections .
- Pharmacological Studies : Research into the interactions of this compound with muscarinic acetylcholine receptors revealed its role as a positive allosteric modulator (PAM). This discovery opens avenues for further exploration in neurological applications .
Comparison with Similar Compounds
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Methyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
Substituent Effects
- 5-Methyl Group : Enhances steric hindrance and electron density on the thiazole ring, influencing regioselectivity in electrophilic substitutions.
- Ester vs. Ethyl/Ketone: Methyl/ethyl esters participate in hydrolysis or transesterification, while ketones enable nucleophilic additions. Ethyl esters (e.g., CAS 859521-92-9) may offer better solubility in non-polar solvents compared to methyl analogs.
Bioactivity and Pharmaceutical Relevance
- Antibiotic Synthesis: The amino-thiazole-acetate scaffold is pivotal in cephalosporin derivatives.
- Enzyme Inhibition: Compounds like 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazoles derived from ethyl 2-(2-amino-thiazol-4-yl)acetate show potent urease inhibition (IC₅₀ < 10 µM).
Comparative Data Table
Q & A
Basic Research Question
- NMR : H and C NMR confirm regiochemistry and substituent positions, particularly the methyl and acetate groups.
- HPLC-DAD : Reverse-phase HPLC with diode-array detection (e.g., C18 column, methanol/water mobile phase) quantifies purity and identifies degradation products .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 200.26 for the parent compound) .
How can researchers design derivatives of this compound for biological activity studies?
Advanced Research Question
Derivatization focuses on modifying the thiazole core and acetate side chain. For example:
- Triazole-Thiazole Hybrids : Reacting the compound with aryl isothiocyanates and hydrazine yields triazole derivatives with potential tyrosinase inhibition. Activity is assessed via enzyme kinetics and molecular docking .
- Metal Complexes : Coordination with nickel(II) or other metals enhances stability and enables catalytic or antimicrobial applications. Synthetic protocols involve refluxing with metal salts in ethanol .
What challenges arise in multicomponent reactions involving this compound?
Advanced Research Question
- Solvent Sensitivity : Polar aprotic solvents (e.g., acetonitrile) favor cyclization, while protic solvents (e.g., ethanol) may lead to side reactions like ester hydrolysis .
- Byproduct Formation : Competing pathways, such as dimerization or over-alkylation, require careful temperature control (reflux vs. room temperature) and stoichiometric excess of reagents .
How does molecular conformation influence the compound’s reactivity in coordination chemistry?
Advanced Research Question
The planar thiazole ring and flexible acetate side chain enable diverse coordination modes. In nickel(II) complexes, the thiazole nitrogen and sulfur atoms act as ligands, forming octahedral geometries. Steric effects from substituents (e.g., methyl groups) dictate binding affinity and redox properties .
What analytical strategies address contradictions in structural data from different techniques?
Advanced Research Question
Discrepancies between SC-XRD (exact bond lengths) and DFT-optimized geometries are resolved via:
- Rietveld Refinement : Adjusts crystallographic models to match experimental data.
- Spectroscopic Cross-Validation : IR and Raman spectra confirm functional groups if NMR data are ambiguous .
How is this compound utilized in heterocyclic chemistry for drug discovery?
Advanced Research Question
The thiazole core serves as a bioisostere for phenyl rings, enhancing metabolic stability. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
